molecular formula C12H11N3O4 B5879100 N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE

N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B5879100
M. Wt: 261.23 g/mol
InChI Key: RPRBMSJOGKMEFD-UHFFFAOYSA-N
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Description

N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 5-methyl-oxazole ring and a 4-nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Phenyl Group:

    Acetamide Formation: The final step involves the coupling of the oxazole derivative with the nitrophenyl acetamide under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-NITROPHENYL)ACETAMIDE can be compared with other oxazole derivatives and nitrophenyl compounds:

    Similar Compounds: N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-AMINOPHENYL)ACETAMIDE, N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-CHLOROPHENYL)ACETAMIDE.

    Uniqueness: The presence of both the 5-methyl-oxazole ring and the 4-nitrophenyl group in this compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-6-11(14-19-8)13-12(16)7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBMSJOGKMEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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